2-methyl-3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline
Description
2-Methyl-3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline is a heterocyclic compound featuring a quinoxaline core (C₈H₆N₂) substituted at position 2 with a methyl group and at position 3 with a piperazine-linked pyrimidine-pyrrolidine moiety. The molecular formula is C₂₁H₂₅N₇ (calculated molar mass: 375.5 g/mol). Quinoxalines are known for their pharmacological relevance, particularly in kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
2-methyl-3-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7/c1-16-20(24-18-7-3-2-6-17(18)23-16)27-14-12-26(13-15-27)19-8-9-22-21(25-19)28-10-4-5-11-28/h2-3,6-9H,4-5,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQCUPGQRPFHLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NC(=NC=C4)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a pyrrolidin-1-ylpyrimidine structure have been reported to interact with various targets such as the vanilloid receptor 1, insulin-like growth factor 1 receptor, and various enzymes including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1. These targets play crucial roles in various biological processes, including pain perception, growth regulation, and enzymatic reactions.
Mode of Action
Compounds with similar structures are known to act as antagonists or modulators of their targets, which suggests that 2-methyl-3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline might interact with its targets in a similar manner, leading to changes in the activity of these targets.
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine derivatives containing a pyrimidine ring often show significant pharmacological activity. They can act as antagonists of various receptors and modulate the activity of certain growth factors. They are also known to inhibit a wide range of enzymes.
Comparison with Similar Compounds
Quinoxaline Derivatives with Piperazine Substituents
Key Findings :
Pyrazolo[3,4-d]Pyrimidine Derivatives
Key Findings :
- Pyrazolopyrimidines exhibit divergent bioactivity (e.g., antimicrobial) compared to quinoxalines, likely due to their electron-rich core.
Pyrazino/Pyrido-Pyrimidinone Derivatives
| Compound Type (Patent Examples) | Core Structure | Substituents | Key Features |
|---|---|---|---|
| 7-(Piperazin-1-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one | Pyrazinopyrimidinone | Piperazine at position 7 | Enhanced solubility; kinase inhibition potential |
| 7-[4-(2-Hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one | Pyridopyrimidinone | Hydroxyethyl-piperazine | Improved pharmacokinetics via polar groups |
Key Findings :
- Piperazine-substituted pyrimidinones share the target compound’s emphasis on solubility but differ in core structure, affecting target selectivity.
- Hydroxyethyl groups (as in ) may reduce cytotoxicity compared to pyrrolidine.
Structural and Functional Implications
- Binding Affinity: The pyrimidine-pyrrolidine group in the target compound could mimic ATP-binding motifs in kinases, a feature less pronounced in benzodioxole derivatives .
- Solubility vs. Stability : Piperazine enhances aqueous solubility, but the pyrrolidine’s hydrophobicity may offset this advantage compared to hydroxyethyl-piperazine analogs .
- Synthetic Complexity : The multi-heterocyclic architecture of the target compound increases synthetic challenges relative to simpler pyrazolopyrimidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
